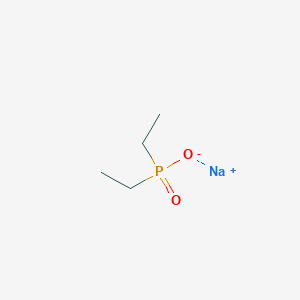

Sodium diethylphosphinate

Description

Contextualization of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus chemistry is a dynamic and expanding field of organic chemistry with significant implications across various scientific disciplines, including medicinal, agricultural, and industrial chemistry. longdom.org These compounds, characterized by at least one carbon-phosphorus bond, are integral to numerous applications due to their inherent physical and biological properties. longdom.orgnih.gov The versatility of organophosphorus compounds stems from their variable oxidation states, multivalency, and metal-binding capabilities. longdom.org In contemporary chemical research, these compounds are crucial as ligands in asymmetric catalysis, as key functional groups in the development of new synthetic methodologies, and are found in bioactive natural products and therapeutic agents. longdom.org

The field of organophosphorus chemistry is continually evolving, with ongoing research focused on developing novel synthetic methods, creating new series of phosphorus-containing compounds, and modifying structures to enhance bioactivity and material properties. longdom.org Researchers are actively addressing challenges related to creating efficient and environmentally friendly reaction processes and catalysts for producing valuable organophosphorus compounds. longdom.org These compounds are fundamental in various industrial applications, such as the production of flame retardants, plasticizers, and pesticides. taylorandfrancis.com The basic structure of many organophosphorus compounds includes a phosphoryl group (a terminal oxygen double-bonded to phosphorus), two lipophilic groups, and a leaving group attached to the phosphorus atom. taylorandfrancis.com Their widespread use underscores their importance in both academic and industrial research settings. taylorandfrancis.com

Historical Trajectories and Key Milestones in Phosphinate Synthesis

The history of phosphinic acid chemistry dates back to the mid-19th century with the work of August Wilhelm Hofmann on methylphosphinic acid in 1855. liverpool.ac.uk However, significant advancements in the synthesis of P-stereogenic compounds, which feature a chiral phosphorus atom, did not occur until the 1960s. scispace.com A notable milestone during this period was the use of phosphinate esters derived from naturally occurring L-(−)-menthol, a method pioneered by Mislow and others. scispace.com This methodology proved crucial for the synthesis of the bisphosphine ligand diPAMP in 1975 by Knowles and his team, a development that was instrumental in the field of asymmetric synthesis and contributed to Knowles sharing the 2001 Nobel Prize in Chemistry. scispace.com

The chemistry of metal phosphonates and phosphinates saw significant development starting in the early 1970s through the independent work of Professor Abraham Clearfield and Professor Giulio Alberti. mdpi.com In 1978, Alberti reported the synthesis of the first layered zirconium phosphonate (B1237965), the structure of which was later determined by Clearfield in 1993. mdpi.com This discovery opened up a new area of chemistry focused on the rational design of synthetic materials with tailored structures and properties. mdpi.com Over the years, various methods for phosphinate synthesis have been developed, though many have been hampered by a lack of generality. scispace.com More recent research has focused on creating more practical and general syntheses for P-stereogenic menthyl phosphinates, avoiding the use of hazardous reagents like phosphorus trichloride (B1173362) and complex cryogenic crystallizations. scispace.com

Research Rationale and Significance of Sodium Diethylphosphinate in Academic Inquiry

This compound (SDEP) is an organophosphorus compound that has garnered significant interest in academic and industrial research. One of its primary areas of investigation is its application as a flame retardant. smolecule.com Due to its halogen-free nature, it is considered an environmentally friendly alternative to traditional halogenated flame retardants. smolecule.com Research has shown that it can be used to synthesize aluminum diethylphosphinate, a novel flame retardant with high phosphorus content and strong thermal stability. smolecule.comchembk.com The mechanism of its flame-retardant action involves the formation of a protective char layer on the material's surface, which acts as a barrier to prevent the spread of flames and reduce heat release.

In addition to its role in flame retardancy, this compound serves as a versatile synthetic intermediate. smolecule.com A notable synthesis method for this compound is the gas-liquid free radical addition reaction of ethylene (B1197577) and sodium hypophosphite under atmospheric pressure, which can yield a high-purity product. scientific.net This method highlights the ongoing efforts to develop efficient and scalable synthesis routes for this compound. scientific.netresearchgate.net The compound's stability and reactivity make it a subject of study for potential use in drug delivery systems and as a component in the synthesis of high-performance polymers. chembk.com Its unique properties continue to drive academic inquiry into its synthesis and applications. smolecule.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 35160-38-4 |

| Molecular Formula | C₄H₁₀NaO₂P |

| Molecular Weight | 145.09 g/mol |

| IUPAC Name | sodium;diethylphosphinate |

| Canonical SMILES | CCP(=O)(CC)O.[Na] |

Source:

Table 2: Synthesis Methods of this compound

| Method | Description |

| Gas-Liquid Free Radical Addition | A reaction between ethylene and sodium hypophosphite at a gas-liquid interface, often under atmospheric pressure. This method can produce a high-purity product. scientific.net |

| Reaction with Sodium Hydroxide (B78521) | Involves the neutralization of diethyl phosphite (B83602) with sodium hydroxide. smolecule.com Another variation involves the reaction of diethyl phosphorus chloride with sodium hydroxide. |

| Phosphorylation of Alcohols | Synthesis via the phosphorylation of ethanol (B145695) using phosphorus oxychloride, followed by treatment with sodium hydroxide. smolecule.com |

Properties

CAS No. |

35160-38-4 |

|---|---|

Molecular Formula |

C4H11NaO2P |

Molecular Weight |

145.09 g/mol |

IUPAC Name |

sodium;diethylphosphinate |

InChI |

InChI=1S/C4H11O2P.Na/c1-3-7(5,6)4-2;/h3-4H2,1-2H3,(H,5,6); |

InChI Key |

LQQZCRDKYVCYAW-UHFFFAOYSA-N |

SMILES |

CCP(=O)(CC)[O-].[Na+] |

Canonical SMILES |

CCP(=O)(CC)O.[Na] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Optimization

Established Synthetic Routes and Reaction Pathway Analysis

Traditional synthesis of sodium diethylphosphinate relies on well-established chemical pathways, including alkali-mediated reactions and phosphorylation-based strategies.

One established method for forming phosphinates involves the use of alkaline reagents. A common approach is the neutralization of a phosphinic acid precursor with a strong base. For instance, diethyl phosphite (B83602) can be reacted with sodium hydroxide (B78521) in a neutralization reaction to yield this compound. This method is straightforward but depends on the availability and synthesis of the diethyl phosphite precursor. Another variation involves the reaction of diethyl phosphorus chloride with sodium hydroxide.

Phosphorylation of alcohols represents a fundamental reaction for creating phosphate (B84403) esters and can be adapted for phosphinate synthesis. nih.govkuleuven.be These methods typically fall into two main categories: those using trivalent phosphorus (P(III)) reagents and those using pentavalent phosphorus (P(V)) reagents. nih.gov

P(III)-Based Strategies: These methods, such as those using phosphoramidites, involve a multi-step process. An alcohol is first reacted with the P(III) reagent to form a phosphite intermediate, which is then oxidized to the final protected phosphate or phosphinate product. nih.gov

P(V)-Based Strategies: These approaches utilize reagents like phosphorus oxychloride (POCl3) or activated phosphate species. nih.govnih.gov While potentially more direct, these methods can sometimes lead to over-reactivity and the formation of mixtures of mono-, di-, and tri-substituted products, necessitating careful control of reaction conditions. nih.gov

Recent advancements focus on developing milder and more selective catalytic systems to improve the efficiency and functional group tolerance of alcohol phosphorylation, which could be applied to phosphinate synthesis. nih.gov

Novel and Green Synthesis Strategies

In response to the growing demand for environmentally friendly chemical processes, research has shifted towards novel synthesis strategies that minimize waste and avoid harsh reagents.

A significant innovation in the synthesis of this compound is the gas-liquid free radical addition reaction between ethylene (B1197577) and sodium hypophosphite. scientific.netresearchgate.netdntb.gov.ua This method is considered a green approach as it utilizes readily available starting materials and can be performed under atmospheric pressure. scientific.net

In this process, ethylene gas is bubbled through a solution of sodium hypophosphite in the presence of a free-radical initiator. researchgate.net The reaction takes place at the gas-liquid interface. To enhance the efficiency of this interfacial reaction, specialized self-designed gas-liquid reactors have been employed. scientific.netdntb.gov.ua This technique has been shown to produce this compound with high purity (up to 99%) in a relatively short reaction time of six hours, often without the need for additional purification steps. scientific.netdntb.gov.ua The molecular structure of the resulting product has been confirmed using Fourier-transform infrared (FTIR) and 31P nuclear magnetic resonance (NMR) spectroscopy. scientific.netdntb.gov.ua

Table 1: Research Findings on Gas-Liquid Free Radical Addition Synthesis

| Parameter | Finding | Source(s) |

|---|---|---|

| Reactants | Ethylene and sodium hypophosphite | scientific.netresearchgate.netdntb.gov.ua |

| Reaction Type | Free-radical addition | scientific.netresearchgate.net |

| Pressure | Atmospheric pressure | scientific.net |

| Reactor | Self-design gas-liquid reactor | scientific.netdntb.gov.ua |

| Purity Achieved | 99% | scientific.netdntb.gov.ua |

| Reaction Time | 6 hours | scientific.netdntb.gov.ua |

Hydrothermal synthesis is an emerging green chemistry technique that utilizes water at elevated temperatures and pressures as a reaction medium. This method avoids the use of volatile organic solvents and can facilitate the crystallization of pure products. In this process, reactants are mixed in an aqueous solution and heated in a sealed vessel, known as an autoclave. The high temperature and pressure accelerate the reaction and control the product's morphology and particle size. While specific industrial-scale applications for this compound are not widely detailed, the principles of hydrothermal synthesis, such as those used for producing other inorganic compounds like sodium aluminosilicates, offer a promising route for large-scale, environmentally friendly production. mdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Purity

Optimizing reaction parameters such as temperature, pressure, solvent, catalyst, and pH is crucial for maximizing product yield and purity while minimizing costs and environmental impact. sigmaaldrich.com

In the synthesis of this compound, particularly through free-radical pathways, several parameters are critical:

Temperature and Pressure: In the reaction of ethylene with sodium hypophosphite, maintaining the temperature between 70-120°C and the ethylene pressure above a certain threshold (e.g., 0.6 MPa) is essential to ensure the reaction proceeds efficiently. google.comgoogle.com

Initiators: The choice and concentration of the free-radical initiator (e.g., peroxides or azo compounds) and potentially an auxiliary initiator, are key variables. The molar ratio of the initiator to sodium hypophosphite can be adjusted to control the reaction rate and prevent unwanted side reactions. google.comgoogle.com

Conversion Rate: Process optimization aims for the complete conversion of starting materials and intermediates. For example, methods have been developed to ensure a 100% conversion of monoethylphosphinic acid intermediates into the desired diethylphosphinic acid, thereby eliminating a significant impurity from the final product. google.com

Table 2: Key Parameters for Optimization in this compound Synthesis

| Parameter | Area of Optimization | Desired Outcome | Source(s) |

|---|---|---|---|

| Temperature | Controlled heating of the reaction vessel | Increased reaction rate and efficiency | google.comgoogle.com |

| Pressure | Maintaining ethylene pressure in the reactor | Ensuring sufficient reactant for the free radical addition | google.com |

| pH Adjustment | Setting pH to a specific range (e.g., 0-6) | Selective precipitation and removal of impurities | google.com |

| Initiator Concentration | Adjusting molar ratio of initiator to reactant | Control of reaction rate and prevention of side products | google.com |

| Reactant Ratios | Stoichiometric control of reactants | 100% conversion of intermediates to final product | google.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethyl phosphite |

| Sodium hydroxide |

| Diethyl phosphorus chloride |

| Phosphorus oxychloride |

| Ethylene |

| Sodium hypophosphite |

| Monoethylphosphinic acid |

| Diethylphosphinic acid |

Influence of Temperature, Pressure, and Stoichiometry

The synthesis of this compound, particularly through the free-radical addition of ethylene to sodium hypophosphite, is significantly influenced by reaction parameters such as temperature, pressure, and the molar ratio of reactants. A notable method involves a gas-liquid free radical addition reaction conducted at atmospheric pressure, which can yield a high-purity product. dntb.gov.ua Optimization of these parameters is crucial for maximizing yield and purity while ensuring an efficient reaction time. For instance, a self-designed gas-liquid reactor has been utilized to improve the efficiency of this addition reaction, enabling the production of a product with 99% purity within 6 hours without requiring additional purification steps. dntb.gov.ua

While specific data for the direct synthesis of this compound is proprietary or varies between methods, related processes offer insight into the operational conditions. For example, in a multi-step synthesis of aluminum diethylphosphinate that begins with ammonium (B1175870) hypophosphite, an intermediate step is conducted under a temperature of 80 to 130 °C. google.com Furthermore, another patented method for preparing diethyl phosphinate fire retardants specifies maintaining an ethylene gas pressure between 0.1 MPa and 20 MPa. google.com The stoichiometry, particularly the ratio of ethylene to the hypophosphite source, is critical in driving the reaction towards the desired dialkyl product and minimizing the formation of mono-alkylated byproducts. google.com

The conditions for derivatization reactions also highlight the sensitivity of the diethylphosphinate moiety to these parameters. In the synthesis of aluminum diethylphosphinate from a diethyl phosphinic acid solution (derived from its sodium salt), the reaction temperature is a key variable. Optimal results, leading to a product with high thermal stability and yield, have been achieved at a reaction temperature of 75 °C.

| Parameter | Process | Observed Condition/Value | Source |

|---|---|---|---|

| Pressure | This compound Synthesis | Atmospheric Pressure | dntb.gov.ua |

| Pressure | Diethyl Phosphinate Synthesis | 0.1 - 20 MPa (Ethylene Gas) | google.com |

| Temperature | Aluminum Diethylphosphinate Synthesis (from precursor) | 80 - 130 °C | google.com |

| Temperature | Aluminum Diethylphosphinate Synthesis (from Na salt derivative) | 75 °C | |

| pH | Aluminum Diethylphosphinate Synthesis | 2 - 3 |

Role of Catalyst and Initiator Systems in Reaction Efficiency

The efficiency of this compound synthesis via free-radical pathways is heavily dependent on the choice and application of catalyst and initiator systems. These systems are essential for generating the initial radicals that propagate the addition of ethylene to the phosphorus-hydrogen bond of the hypophosphite.

In the gas-liquid free-radical addition reaction, an initiator is used to start the reaction between the hypophosphite anion and ethylene. researchgate.net Benzoyl peroxide has been identified as an effective initiator for this process when conducted in acetic acid. researchgate.net The concentration of the initiator at the gas-liquid interface is a critical factor in improving the reaction yield. researchgate.net

More complex initiation systems have also been developed to enhance reaction control and efficiency. One patented method describes an initiation system composed of an initiator, an auxiliary initiator, and an organic solvent. google.com Specific examples from this system include the use of Diisopropyl azodicarboxylate as the primary initiator in conjunction with a copper complex as an auxiliary initiator. google.com This dual system allows for better control over the radical generation rate, leading to a hypophosphite conversion efficiency that can reach 100%. google.com

While direct metal catalysis for this compound synthesis is less common, related organophosphorus chemistries demonstrate its potential. Palladium-catalyzed reactions, for instance, have been used for the direct conversion of sodium phosphinate to symmetrical sodium diarylphosphinates. lookchem.com Other metal coordination catalysts involving platinum, palladium, or nickel are also utilized in the preparation of alkyl phosphinates, although these are more typically applied in the synthesis of monoalkyl phosphinic acids. google.com These catalytic approaches highlight a potential avenue for future research into more efficient and selective synthesis routes for this compound.

Derivatization and Functionalization Strategies for Advanced Applications

Synthesis of Related Diethylphosphinate Salts (e.g., Aluminum Diethylphosphinate)

This compound serves as a key intermediate in the synthesis of other metal diethylphosphinate salts, which are valued for applications such as flame retardants. Aluminum diethylphosphinate is a prominent example, synthesized by reacting this compound or its corresponding acid with an aluminum salt.

The synthesis is typically an aqueous reaction where conditions are carefully controlled to ensure the precipitation of a high-purity product. Research has shown that the pH of the reaction system and the reaction temperature are critical variables. An optimal yield and product with high thermal stability are achieved when the reaction is conducted at a pH of 2-3 and a temperature of 75 °C, using an initial this compound concentration of 0.25 mol/L. Another method involves adjusting the pH of a diethyl phosphinic acid solution to 3.0 ± 0.2 with sulfuric acid before adding an aqueous solution of an aluminum salt, such as aluminum sulfide. google.com

Recent advancements include the synthesis of hybrid aluminum dialkylphosphinates. nih.gov These materials are created from a mixture of diethylphosphinates and other alkylphosphinates (like ethylisobutyl- and diisobutylphosphinates) with an Al³⁺ source in water. nih.gov This strategy allows for the fine-tuning of the thermal properties of the resulting flame retardant by adjusting the ratio of the different phosphinate ligands, demonstrating a sophisticated approach to material design based on the diethylphosphinate structure. nih.gov

| Parameter | Condition/Value | Outcome | Source |

|---|---|---|---|

| Reactant 1 | This compound (or its acid) | High yield, high thermal stability product | |

| Reactant 2 | Aluminum Salt | ||

| Reaction Temperature | 75 °C | ||

| Reaction System pH | 2 - 3 |

Functionalization of Diethylphosphinate Moiety for Specific Ligand Design

The diethylphosphinate moiety is a versatile building block for the design of specialized ligands used in catalysis and materials science. The phosphorus center and the surrounding ethyl groups can be modified or incorporated into larger molecular architectures to create ligands with tailored electronic and steric properties. nbinno.com

Functionalization strategies often involve creating more complex molecules where the phosphinate group acts as a coordination site for metal ions. For example, phosphonate-based ligands, which are structurally related to phosphinates, have been incorporated into diimide structures to create water-soluble metal-organic frameworks (MOFs). stmarytx.edu This is achieved by reacting precursors like dianhydrides with molecules containing a phosphonic acid group, such as aminomethyl phosphonic acid. stmarytx.edu

Another approach involves the synthesis of multifunctional ligands that combine the phosphinate or a related phosphine (B1218219) group with other coordinating units. A bis(diphenyl)-phosphine functionalized β-diketimine ligand has been synthesized, which creates a flexible PNNP-type pocket capable of stabilizing various metal ions in different coordination geometries. nih.govnih.gov Similarly, phosphine-functionalized cyclopentadienes have been prepared, combining the properties of a phosphine with the versatile cyclopentadienyl (B1206354) ligand framework. mdpi.com These examples demonstrate that the fundamental structure of an alkylphosphinate can be integrated into sophisticated ligand designs for applications in catalysis and coordination chemistry. nih.govnih.govmdpi.com

Elucidation of Molecular and Supramolecular Structures

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in probing the molecular structure of sodium diethylphosphinate by examining the interaction of the compound with electromagnetic radiation.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing the local environment of phosphorus nuclei in materials like this compound. nih.gov Unlike liquid-state NMR, solid-state NMR provides information about the anisotropic interactions in the solid phase, which are averaged out in solution.

The key parameters derived from solid-state ³¹P NMR spectra are the isotropic chemical shift, which indicates the general chemical environment of the phosphorus atom, and the chemical shift anisotropy (CSA). The CSA provides detailed information about the symmetry of the electron distribution around the phosphorus nucleus and is sensitive to the nature of the P-O and P-C bonds. osti.gov For phosphinate compounds, the phosphorus center is typically characterized by a specific range of chemical shifts.

In studies of related organophosphorus compounds, ³¹P{¹H} magic-angle spinning (MAS) NMR experiments are employed to obtain high-resolution spectra by mitigating dipolar coupling and CSA. osti.gov The analysis of spinning sideband patterns in slow-spinning MAS experiments allows for the determination of the principal components of the chemical shift tensor, offering deeper insights into the P-O bond distances and the coordination environment. osti.govnih.gov Techniques like TRAnsfer of Population in Double Resonance (TRAPDOR) NMR can be used to probe the spatial proximity of phosphorus nuclei to other nuclei, such as ²³Na, providing crucial information about the medium-range order and the distribution of cations relative to the phosphinate anion in the crystal lattice. researchgate.net

Table 1: Typical ³¹P Solid-State NMR Parameters for Organophosphorus Compounds

| Parameter | Typical Value Range | Information Gained |

| Isotropic Chemical Shift (δiso) | 10 to -20 ppm | General chemical environment of the phosphorus nucleus. nih.gov |

| Chemical Shift Anisotropy (Δδ) | 23 - 49 ppm | Symmetry of the local electronic environment, P-O bond characteristics. osti.gov |

| Asymmetry Parameter (η) | 0.28 - 0.61 | Deviation from axial symmetry of the chemical shift tensor. osti.gov |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups and confirming the molecular structure of this compound. These techniques probe the vibrational modes of the molecule's covalent bonds.

FTIR Spectroscopy is used to identify characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

P=O Stretching: A strong absorption band characteristic of the phosphinyl group.

P-C Stretching: Vibrations associated with the phosphorus-carbon bonds of the ethyl groups.

C-H Stretching and Bending: Vibrations corresponding to the alkyl chains.

P-O⁻ Stretching: Asymmetric and symmetric stretching vibrations of the phosphinate anion's P-O bonds.

Raman Spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. semanticscholar.org For this compound, Raman spectra would be particularly useful for observing the symmetric vibrations of the P-O⁻ group and the P-C bonds, which may be weak in the FTIR spectrum. The introduction of a sodium polyphosphate component into a polymer matrix, for instance, has been identified by an additional band around 744 cm⁻¹ assigned to the symmetrical vibration of P-O-P bridges. semanticscholar.org Analysis of these spectra allows for a complete assignment of the molecule's vibrational modes, confirming its structural integrity.

Table 2: Characteristic Vibrational Frequencies for Diethylphosphinate Group

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

| P-O⁻ | Asymmetric Stretch | ~1150-1200 | FTIR |

| P-O⁻ | Symmetric Stretch | ~1000-1050 | Raman |

| P-C | Stretch | ~700-800 | FTIR/Raman |

| C-H (in C₂H₅) | Stretch | ~2850-2980 | FTIR/Raman |

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not widely published, analysis of its derivatives, such as diethyl phosphonates, provides valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netresearchgate.net

Crystallographic studies on compounds like diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate reveal precise bond lengths, bond angles, and torsion angles. researchgate.net For the diethylphosphinate moiety, these studies would accurately define the tetrahedral geometry around the phosphorus atom and the conformation of the ethyl groups.

Computational Approaches to Structural Prediction and Analysis

Computational chemistry offers powerful tools for predicting and analyzing the structure of this compound at both the molecular and supramolecular levels, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. cmu.edu For this compound, DFT calculations can predict its most stable three-dimensional conformation by optimizing the molecular geometry to find the lowest energy state.

These calculations provide detailed information on:

Bond Lengths and Angles: Predicted values can be compared with experimental data from crystallography.

Electronic Properties: DFT can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential, which are key to understanding the molecule's reactivity. nih.gov

Vibrational Frequencies: Calculated vibrational frequencies can be used to aid in the assignment of experimental FTIR and Raman spectra.

DFT studies on similar molecules have shown its utility in accurately reproducing molecular geometries and electronic properties, making it a reliable tool for gaining a deeper understanding of this compound's intrinsic characteristics. nih.govresearchgate.net

Table 3: Illustrative DFT-Calculated Parameters for a Phosphinate Anion

| Parameter | Description | Predicted Outcome |

| P-O Bond Length | The distance between phosphorus and oxygen atoms. | ~1.50 - 1.55 Å |

| P-C Bond Length | The distance between phosphorus and carbon atoms. | ~1.80 - 1.85 Å |

| O-P-O Bond Angle | The angle formed by the two oxygen atoms and the central phosphorus atom. | ~115° - 120° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and electronic transition energy. |

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can provide insights into the intermolecular interactions that govern its bulk properties. By simulating a system containing many this compound units, MD can model:

Crystal Lattice Dynamics: The vibrations and motions of ions within the solid-state structure.

Interactions with Solvents: How this compound molecules interact with water or other solvents, providing a molecular-level view of the dissolution process.

Behavior in Polymer Matrices: When used as an additive, MD simulations can explore the interactions between this compound and polymer chains, helping to explain its effect on the material's properties. nih.govmdpi.com

Coarse-grained MD simulations, in particular, can model large systems to understand the formation of nanoparticles or micelles, providing meaningful insights into the supramolecular arrangement driven by electrostatic and hydrophobic interactions. nih.gov These simulations are crucial for connecting the molecular structure to the macroscopic properties of materials containing this compound.

Mechanistic Investigations of Chemical Reactivity

Reaction Pathways in Aqueous and Non-Aqueous Systems

The reactivity of sodium diethylphosphinate is largely dictated by the nature of the solvent and the thermal conditions. In aqueous solutions, it dissociates into the sodium cation (Na⁺) and the diethylphosphinate anion [(C₂H₅)₂PO₂]⁻. This anion can participate in various equilibrium and precipitation reactions, notably in the synthesis of other metal diethylphosphinates, such as aluminum diethylphosphinate, a widely used flame retardant.

In non-aqueous systems and under high-temperature conditions, particularly during the pyrolysis of polymers where it is used as a flame retardant, the reaction pathways are more complex. The primary mechanism involves both condensed-phase and gas-phase actions. wikipedia.orgnih.gov

Condensed-Phase Mechanism : this compound contributes to the formation of a protective char layer on the surface of a material. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby inhibiting combustion. wikipedia.org The phosphorus-containing components remain in the condensed phase, enhancing charring and forming inorganic glasses that further protect the material. nih.gov

Gas-Phase Mechanism : Upon heating, the diethylphosphinate moiety can vaporize or decompose to release volatile, phosphorus-containing radical species, such as diethylphosphinic acid, which then break down further. wikipedia.orgfrontiersin.org These species, particularly the PO• radical, act as flame inhibitors by scavenging high-energy H• and OH• radicals in the gas phase, which are essential for the propagation of combustion. frontiersin.orgnih.gov This radical trapping mechanism interrupts the chain reactions of burning, reducing heat release. wikipedia.org

The coordination properties of the diethylphosphinate anion are also relevant in certain systems. Although direct studies on this compound are limited, related organophosphorus ligands with P=O groups are known to act as N,O-bonded chelate ligands with transition metal salts, forming stable complexes. pwr.edu.pl This suggests that in the presence of metal ions in either aqueous or non-aqueous media, the diethylphosphinate anion can act as a ligand, influencing reaction pathways through the formation of coordination compounds.

Mechanistic Analysis of Oxidation and Reduction Processes

The oxidation and reduction chemistry of this compound is central to its function, especially in high-temperature applications like flame retardancy.

Oxidation Processes: The flame-retardant action of diethylphosphinates is a high-temperature oxidation process. During combustion, the compound decomposes to form various phosphorus-based species. nih.gov The key mechanistic steps involve:

Thermal Decomposition : Initial degradation at high temperatures leads to the formation of oxygen-deficient phosphorus acids. nih.gov

Radical Formation : These acids undergo further decomposition to generate volatile radical species, such as PO•. frontiersin.org

Flame Inhibition : The PO• radicals effectively quench combustion-propagating radicals like H• and OH• in the gas phase, terminating the oxidative chain reactions of fire. nih.gov

Compounds with a lower level of oxygenation at the phosphorus atom, such as phosphinates, tend to be active in the gas phase, whereas compounds with higher oxygenation levels (e.g., phosphates) are typically more active in the solid phase. nih.gov

Reduction Processes: The reduction of the phosphinate group in this compound is not a commonly reported reaction pathway. The P=O bond is generally stable. In organic synthesis, the reduction of carbonyl groups is often achieved with metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgleah4sci.com While NaBH₄ is a mild reagent capable of reducing aldehydes and ketones, the more reactive LiAlH₄ is required for less reactive functional groups. libretexts.orgyoutube.com However, the reduction of a phosphinate to a phosphine (B1218219) oxide or phosphine is a challenging transformation that would require potent reducing agents and specific reaction conditions, and it is not a typical reaction pathway for this compound.

Nucleophilic Substitution Reactions and Kinetics

Nucleophilic substitution at the phosphorus center is a fundamental reaction for organophosphorus compounds. For this compound, the anion itself typically acts as the nucleophile. However, its derivatives, such as diethylphosphinic chloride or diethylphosphinate esters, are substrates for nucleophilic attack.

The mechanism of nucleophilic substitution at a pentavalent phosphorus center can be complex and is generally considered to proceed via one of two main pathways: sapub.org

Concerted Mechanism (Sₙ2-like) : A one-step process involving a single pentacoordinate transition state. The nucleophile attacks the phosphorus center, and the leaving group departs simultaneously. sapub.org This can occur via backside attack or, in some cases, front-side attack, which may be facilitated by a hydrogen-bonded, four-center transition state. sapub.orgscispace.com

Stepwise Mechanism (Addition-Elimination) : This two-step process involves the formation of a trigonal bipyramidal pentacoordinate intermediate. The reaction's rate-determining step can be either the formation of this intermediate or the expulsion of the leaving group. sapub.orgscispace.com

The specific pathway depends on factors such as the nature of the nucleophile, the leaving group, and the solvent. For instance, in reactions with a series of nucleophiles of varying basicity, a shift from a concerted to a stepwise mechanism, or from a backside to a frontside attack, can be observed. scispace.com The P-C bonds in phosphinates are generally resistant to nucleophilic attack due to the carbon substituents not being good leaving groups, making these bonds quite stable. mdpi.com

Hydrolytic Degradation Mechanisms (Acidic and Alkaline Pathways)

The stability of this compound towards hydrolysis is a key property. The P-C bonds are known to be hydrolytically stable. mdpi.com However, derivatives such as diethylphosphinate esters can undergo hydrolysis. Studies on analogous poly(phosphate ester)s show that hydrolytic degradation under alkaline conditions proceeds via nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center, leading to cleavage of the P-O ester bond. zendy.io

The thermal degradation of this compound, as observed in thermogravimetric analysis (TGA), provides insight into its stability. While sodium phosphates can show decomposition at temperatures around 500-600°C, the degradation of organophosphorus salts is more complex. researchgate.net The thermal degradation of related polymeric sodium salts, such as poly(sodium vinylsulfonate), occurs in multiple stages, beginning at temperatures as low as 200°C. marquette.edu For aluminum diethylphosphinate, decomposition starts at over 300°C. wikipedia.org The degradation process for this compound under thermal stress is expected to mirror its action as a flame retardant, involving the release of volatile phosphorus species and the formation of a stable, non-volatile char. frontiersin.orgnih.gov

The degradation can be summarized in the following general steps:

Initial decomposition of the salt to release diethylphosphinic acid and other phosphorus-containing fragments. wikipedia.org

Further breakdown of these fragments into smaller, volatile radical species (gas phase) and formation of a cross-linked polyphosphate-like char (condensed phase). nih.govmdpi.com

| Degradation Condition | Pathway | Key Products/Intermediates |

| Thermal (Pyrolysis) | Condensed-phase & Gas-phase | Char, Diethylphosphinic Acid, PO• radicals wikipedia.orgfrontiersin.org |

| Hydrolytic (Esters) | Nucleophilic attack on P | Diethylphosphinic acid, Alcohol zendy.io |

Coordination Chemistry and Metal Organic Framework Development

Ligand Properties of the Diethylphosphinate Anion in Complexation

The diethylphosphinate anion, [(C₂H₅)₂PO₂]⁻, exhibits distinct characteristics as a ligand in the formation of metal complexes. Its coordination behavior is primarily dictated by the two oxygen atoms of the phosphinate group, which can act as Lewis bases, donating electron pairs to a metal center. This allows the anion to adopt several coordination modes, making it a versatile component in the design of coordination polymers.

The anion can function as a monodentate ligand, where only one of the oxygen atoms binds to a single metal ion. More commonly, it acts as a bidentate ligand, either chelating to a single metal center to form a four-membered ring or, more frequently, bridging two different metal centers. This bridging capability is fundamental to the formation of extended one-, two-, or three-dimensional networks found in coordination polymers and MOFs. The specific coordination mode is influenced by factors such as the nature of the metal ion (its size, charge, and coordination preference), the solvent system used during synthesis, and the presence of other competing ligands.

Table 1: Coordination Modes of the Diethylphosphinate Anion

| Coordination Mode | Description | Structural Implication |

|---|---|---|

| Monodentate | One oxygen atom coordinates to a single metal ion. | Typically results in termination of a polymer chain or simple mononuclear complexes. |

| Bidentate Chelating | Both oxygen atoms coordinate to the same metal ion. | Forms a stable, four-membered M-O-P-O ring. |

| Bidentate Bridging | Each oxygen atom coordinates to a different metal ion. | Facilitates the formation of extended polymeric structures (chains, layers, frameworks). |

Synthesis and Structural Characterization of Coordination Polymers

Coordination polymers are materials comprised of metal ions or clusters linked together by organic ligands to form extended networks. The diethylphosphinate ligand is particularly effective in this role due to its robust bridging capability.

The synthesis of transition metal coordination polymers using diethylphosphinate ligands typically involves the reaction of a soluble transition metal salt with sodium diethylphosphinate in a suitable solvent system, often under hydrothermal or solvothermal conditions. These conditions facilitate the crystallization of the extended network.

The resulting structures are diverse, ranging from simple one-dimensional chains to complex three-dimensional frameworks. The geometry around the metal center can vary significantly, with common examples including tetrahedral and octahedral coordination. pwr.edu.pl For instance, cobalt(II) can form tetrahedral complexes, while copper(II) and nickel(II) often adopt six-coordinate octahedral geometries. pwr.edu.pl The specific structure is determined by the coordination preferences of the metal ion and the steric bulk of the ethyl groups on the phosphinate ligand. Characterization of these materials relies heavily on single-crystal X-ray diffraction to elucidate the precise connectivity and geometry of the coordination network.

Lanthanide ions (Ln³⁺) are characterized by their larger ionic radii and higher coordination numbers (typically 8 to 10) compared to transition metals. When complexed with diethylphosphinate ligands, they form coordination compounds with distinct structural and photophysical properties. mdpi.com The synthesis methods are similar to those used for transition metal complexes.

In lanthanide-based compounds, the diethylphosphinate anion often acts as a bridging ligand, connecting the high-coordination-number metal centers into robust networks. The larger size of lanthanide ions allows for the accommodation of multiple phosphinate ligands, as well as solvent molecules or other co-ligands, within their primary coordination sphere. These materials are of particular interest for their potential applications in luminescence, as the organic ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelength. staffs.ac.uk

Table 2: Representative Metal-Phosphinate Coordination Geometries

| Metal Ion Class | Example Ion | Typical Coordination Number | Common Geometry |

|---|---|---|---|

| Transition Metals | Co(II), Zn(II) | 4 | Tetrahedral pwr.edu.pl |

| Transition Metals | Cu(II), Ni(II), Mn(II) | 6 | Octahedral pwr.edu.pl |

| Lanthanides | Eu(III), Tb(III) | 8-10 | Distorted Polyhedra (e.g., Square Antiprism, Tricapped Trigonal Prism) |

Design and Fabrication of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers distinguished by their permanent porosity. The rational design of MOFs using phosphinate-based linkers has emerged as a key strategy for creating highly stable and functional materials.

Isoreticular design is a powerful strategy in MOF chemistry where the underlying topology of the framework is maintained while the size and functionality of the pores are systematically altered by changing the organic linker. acs.orgresearchgate.net Research has demonstrated that phosphinate and phosphonate (B1237965) linkers can be used to create isoreticular MOFs, effectively bridging the chemical space between these two classes of compounds. nih.gov

The ability to tune the pore environment of a MOF is critical for its application in areas like gas storage, separation, and catalysis. Ligand modification is the primary method for achieving this control. rsc.org In the context of diethylphosphinate-based MOFs, the ethyl groups represent a point of modification.

By replacing the ethyl groups with longer or bulkier alkyl or aryl groups, the size of the resulting pores can be precisely controlled. rsc.orgbioengineer.org Introducing longer organic chains between two phosphinate groups is a common strategy to increase pore volume. rsc.org Furthermore, functional groups can be incorporated into these organic backbones to impart specific chemical properties to the pore surfaces. For example, introducing acidic or basic sites can enhance catalytic activity or selective adsorption of certain molecules. The versatility of the phosphinate group allows for these modifications while often maintaining the high thermal and chemical stability associated with the strong metal-phosphinate bond. nih.gov

Electrochemical Properties of Phosphinate-Based Coordination Compounds (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The electrochemical behavior of coordination compounds provides valuable insights into their redox properties, stability, and potential applications in areas such as electrocatalysis and sensing. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful tools for investigating the electron transfer processes in these materials.

Cyclic Voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of chemical species. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. For phosphinate-based coordination polymers, CV can be used to probe the redox activity of the metal centers and to assess the influence of the phosphinate ligand on their electrochemical properties. For instance, studies on transition metal complexes have shown that the coordination environment significantly affects the redox potentials. analis.com.my

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often employed for quantitative analysis and for resolving overlapping electrochemical signals. DPV involves applying a series of small potential pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This method enhances the signal-to-noise ratio by minimizing the contribution of the capacitive current.

In the context of phosphinate-based coordination compounds, DPV can be utilized to determine the formal potentials of redox couples with higher precision and to detect low concentrations of electroactive species. A study on a ferrocenylphosphinate-based coordination polymer demonstrated the use of both CV and DPV to characterize its redox behavior. nih.gov The results indicated that this particular coordination polymer possesses a highly positive oxidation potential among similar ferrocenyl-based materials. nih.gov

The table below summarizes representative electrochemical data for a phosphinate-based coordination polymer. It is important to note that this data is for a ferrocenylphosphinate complex and not a diethylphosphinate complex, but it serves to illustrate the type of information that can be obtained from such studies.

| Compound | Technique | Redox Process | E½ (V) vs. Ag/AgCl | Reference |

| Ferrocenylphosphinate-Sm(III) Polymer | CV, DPV | Fe(II)/Fe(III) | +0.55 | nih.gov |

Note: E½ is the half-wave potential, which is a measure of the redox potential of the species.

Spectroscopic Probes for Metal-Ligand Interactions (e.g., Mössbauer Spectroscopy)

Spectroscopic techniques are indispensable for elucidating the nature of metal-ligand interactions in coordination compounds. Mössbauer spectroscopy, in particular, is a powerful tool for studying iron-containing materials, providing detailed information about the oxidation state, spin state, and coordination environment of the iron atoms. mdpi.com

Mössbauer Spectroscopy is a nuclear spectroscopic technique based on the resonant absorption and emission of gamma rays by atomic nuclei. For iron-containing compounds, ⁵⁷Fe Mössbauer spectroscopy is employed. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

Isomer Shift (δ): This parameter is sensitive to the s-electron density at the nucleus and provides information about the oxidation state of the iron atom. Higher s-electron density results in a more negative isomer shift.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with the electric field gradient (EFG) at the nucleus. It provides information about the symmetry of the electron distribution and the coordination environment around the iron atom. A non-zero quadrupole splitting indicates a non-cubic symmetry of the charge distribution.

While specific Mössbauer data for iron-diethylphosphinate complexes are not detailed in the provided search results, studies on other iron-phosphinate and related organophosphorus complexes demonstrate the utility of this technique. For instance, in a study of iron(IV) alkyl complexes, Mössbauer spectroscopy was used to characterize the electronic structure of the iron center. nih.gov The isomer shifts and quadrupole splittings were found to be consistent with a high-spin iron(IV) state. nih.gov

Another study on coordination polymers based on phosphinate and phosphonate linkers utilized Mössbauer spectroscopy to investigate the magnetic properties and crystal field parameters of the iron centers. nih.gov The spectra were recorded at various temperatures and in the presence of an external magnetic field to gain a comprehensive understanding of the magnetic interactions within the polymers. nih.gov

The following table presents illustrative Mössbauer parameters for iron complexes with organophosphorus ligands, which can be considered analogous to what might be expected for iron-diethylphosphinate complexes.

| Compound | Temperature (K) | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔE_Q) (mm s⁻¹) | Reference |

| High-spin Fe(IV) alkyl complex (5a) | N/A | 0.44 | 1.90 | nih.gov |

| High-spin Fe(IV) alkyl complex (5b) | N/A | 0.27 | 1.75 | nih.gov |

| Fe-ICR-20 (phosphinate-based polymer) | N/A | N/A | N/A | nih.gov |

| Fe-ICR-21 (phosphonate-based polymer) | N/A | N/A | N/A | nih.gov |

Note: Isomer shifts are typically reported relative to α-iron at room temperature. The absence of specific numerical data for Fe-ICR-20 and Fe-ICR-21 in the provided snippets prevents their inclusion in the table.

These spectroscopic and electrochemical methods are crucial for the rational design and characterization of new diethylphosphinate-based coordination polymers and MOFs with tailored properties for specific applications.

Advanced Applications in Materials Science and Polymer Engineering

Mechanisms of Action in Material Modification for Enhanced Performance

The flame retardant action of diethylphosphinates is versatile, operating in both the condensed (solid) and gas phases of a burning polymer. mdpi.com This dual-mode activity is crucial for their high efficiency in a range of polymer systems.

In the condensed phase, the primary mechanism involves altering the pyrolysis of the polymer to promote the formation of a stable, insulating layer of carbonaceous char. researchgate.net This char layer acts as a physical barrier that serves multiple functions: it insulates the underlying polymer from the heat of the flame, reduces the rate of thermal decomposition, and obstructs the flow of flammable volatile gases to the combustion zone. researchgate.netisca.me

The process is initiated by the thermal decomposition of the diethylphosphinate. For instance, aluminum diethylphosphinate (ADP), a closely related and extensively studied compound, decomposes to release diethylphosphinic acid. researchgate.net This acid acts as a catalyst in the condensed phase, promoting dehydration and cross-linking reactions within the polymer matrix. researchgate.net These reactions are crucial for converting the polymer into a thermally stable, cross-linked char structure rather than allowing it to break down into flammable low-molecular-weight fragments. mdpi.com The resulting char is often enriched with phosphorus compounds, which further transform into polyphosphoric and phosphoric acids at elevated temperatures. These acids contribute to the charring process and form a protective glassy coating on the char surface, enhancing its barrier properties. mdpi.com

The effectiveness of char formation is dependent on the interaction between the phosphinate and the specific polymer. The goal is to create a char that is compact and coherent. A highly graphitic and structured char can significantly limit the heat and mass transfer between the flame and the polymer, thereby extinguishing the combustion cycle. isca.memdpi.com

In addition to their condensed phase activity, diethylphosphinates are potent flame inhibitors in the gas phase. During combustion, the polymer decomposes and releases flammable volatile compounds. Concurrently, the diethylphosphinate decomposes and releases phosphorus-containing radical species into the gas phase. empa.ch

Research on aluminum diethylphosphinate shows it acts predominantly in the gas phase by releasing volatile phosphorus-containing species like diethylphosphinic acid. researchgate.net These compounds thermally fragment in the flame front to produce active phosphorus-based radicals, such as PO•, HPO•, and PO2•. empa.ch These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for sustaining the exothermic chain reactions of combustion. researchgate.net

By intercepting these key chain-propagating radicals, the phosphorus species effectively "poison" the flame, reducing its intensity and heat output. mdpi.com This quenching action lowers the heat feedback to the polymer surface, slowing down pyrolysis and the release of fuel, ultimately leading to flame extinction. empa.ch The efficiency of this gas phase action is a key reason for the effectiveness of diethylphosphinates in non-charring polymers.

The flame retardant efficacy of sodium diethylphosphinate and its analogs can be significantly amplified through synergistic combinations with other additives.

Nitrogen Compounds: When combined with nitrogen-based compounds like melamine (B1676169) and its derivatives (e.g., melamine polyphosphate), a powerful phosphorus-nitrogen (P-N) synergy is observed. researchgate.netresearchgate.net The nitrogen compounds decompose to release non-flammable gases such as ammonia (B1221849) and nitrogen, which dilute the fuel and oxygen concentration in the gas phase. senloschem.com More importantly, they interact with the phosphorus species in the condensed phase to form stable P-N structures. mdpi.com These structures enhance the thermal stability and integrity of the char layer, making it a more effective barrier. researchgate.net This synergistic interaction allows for a lower total loading of flame retardant to achieve high performance ratings like the UL-94 V-0 classification. researchgate.net

Vermiculite (B1170534): Vermiculite, a layered silicate (B1173343) mineral, acts as a synergist primarily through condensed phase mechanisms. When the polymer burns, the layered structure of vermiculite exfoliates and forms a protective, multi-layered inorganic barrier on the surface. nih.govresearchgate.net This barrier complements the carbonaceous char formed by the phosphinate, creating a more robust and thermally insulating shield. researchgate.net Studies combining aluminum diethylphosphinate with vermiculite have shown significant reductions in heat release and smoke production. nih.gov

Sodium Stearate (B1226849): Sodium stearate can be used to modify the surface of mineral synergists like vermiculite. nih.govrsc.org This surface treatment improves the compatibility and dispersion of the mineral filler within the polymer matrix and can enhance the hydrophobicity of the final material. nih.govrsc.org In a system containing aluminum diethylphosphinate and modified vermiculite, sodium stearate contributes to a more stable and compact char structure with enhanced cross-linking, leading to improved flame retardancy and smoke suppression. nih.govrsc.org

The table below summarizes the impact of a synergistic system containing aluminum diethylphosphinate (ADP), vermiculite, and sodium stearate in an amino resin coating, demonstrating the significant performance improvements.

| Additive System | Heat Release Rate Reduction | Smoke Density Grade Reduction |

| 3 wt% ANE* | 25.24% | 60.32% |

*ANE: A functional filler prepared by intercalating aluminum diethylphosphinate into vermiculite and grafting sodium stearate on its surface. Data sourced from studies on amino resin coatings. nih.gov

Integration and Dispersion in Polymer Matrices

For this compound to be effective, it must be properly integrated and uniformly dispersed within the polymer matrix. Poor dispersion can lead to inconsistent flame retardant performance and compromised mechanical properties.

One advanced method to ensure ultimate dispersion is to chemically incorporate the phosphinate moiety directly into the polymer backbone. This reactive approach avoids issues of migration and phase separation associated with additive blending. This can be achieved by polymerizing monomers that contain phosphinate or related phosphonic acid groups. trea.com

For example, polymers can be synthesized using monomers like isopropenylphosphonic acid in the presence of sodium hypophosphite. unichemtechnologies.com This process results in a polymer structure that has phosphinate groups integrated within the main polymer chain, ensuring permanent and uniform distribution of the flame-retardant element throughout the material. While this method offers superior performance, it requires more complex synthesis and polymerization processes compared to simple blending.

Physical blending is the most common method for incorporating this compound into polymers. To achieve a fine and homogeneous dispersion of the salt particles, various strategies can be employed.

Surface modification of the flame retardant particles is a highly effective technique. Silane (B1218182) coupling agents are frequently used for this purpose. gelest.comshinetsusilicone-global.com These agents are bifunctional molecules; one end of the molecule contains hydrolyzable groups (e.g., ethoxy groups) that can react with the inorganic surface of the phosphinate salt, while the other end has an organofunctional group that is compatible with the polymer matrix. shinetsusilicone-global.comnbinno.com

The treatment process typically involves hydrolyzing the silane and allowing it to bond to the particle surface. witpress.com This modification alters the surface energy of the particles, reducing their tendency to agglomerate and improving their interfacial adhesion with the polymer. witpress.com This leads to a more uniform dispersion, which not only enhances flame retardant efficiency but also helps to maintain or even improve the mechanical properties of the polymer composite. witpress.com

Influence on Thermally Induced Transformations in Polymer Composites

Analysis of Carbonization Processes and Char Yield

This compound (DEPAL) plays a crucial role in modifying the thermal degradation behavior of polymer composites, primarily by promoting the formation of a stable carbonaceous char. This char-forming capability is a key mechanism in solid-phase flame retardancy. flameretardantys.com During combustion, phosphorus-containing flame retardants like DEPAL can promote char formation in oxygen-containing polymers by facilitating dehydration and cross-linking reactions, which creates a protective carbonaceous layer on the polymer's surface. flameretardantys.com This layer insulates the underlying material from heat and oxygen, and also acts as a mass transport barrier, hindering the release of flammable volatile compounds into the gas phase. nist.gov

The decomposition of diethylphosphinate under heat generates phosphorus-containing species, such as phosphoric or polyphosphoric acid. researchgate.net These acidic compounds act as catalysts, accelerating the dehydration and carbonization of the polymer matrix. researchgate.net This process effectively "locks in" carbon content that would otherwise be lost as fuel, thereby increasing the final char yield. mdpi.commdpi.com Research on similar compounds like aluminum diethylphosphinate (ADP) in polyamide 6 (PA6) has demonstrated this effect. The addition of ADP, often in synergy with other agents like aromatic polyimide (API), leads to a significantly higher residue yield compared to the neat polymer. mdpi.com The resulting char is often a compact, phosphorus-containing structure that enhances the barrier effect. mdpi.com To achieve a high flame retardancy rating (e.g., UL94 V-0), a char yield of over 30% is often required. flameretardantys.com

The effectiveness of this charring action is evident in various polymer systems. The data below, derived from studies on closely related diethylphosphinate systems, illustrates the impact on char formation.

| Polymer Matrix System | Flame Retardant Composition | Residue Yield (wt.%) | Key Observation |

|---|---|---|---|

| Glass Fiber / Polyamide 6 (GF/PA6) | 5% API / 7% ADP | 36.1 | Synergistic effect between API and ADP leads to a compact, high-yield char layer. mdpi.com |

| Glass Fiber / Polyamide 66 (GF/PA66) | Melamine Polyphosphate (MPP) / Polyimide (PI) | 23.5 | The MPP/PI system enhances charring ability, forming a more compact residue. mdpi.com |

Interfacial Interactions within Polymer Composites

The performance of a polymer composite is heavily dependent on the quality of the interface between the polymer matrix and any additives or reinforcements. mdpi.com this compound can influence these interfacial interactions, which affects both the mechanical properties and the flame retardant efficiency of the final material. The polar nature of the phosphinate group can enhance adhesion and compatibility between the polymer and other components, such as glass fibers.

In composites, the interface is the region responsible for transferring stress from the matrix to the reinforcement. researchgate.net Good interfacial adhesion is crucial for achieving optimal mechanical properties. mdpi.com The functional groups present in DEPAL can interact with the surface of fillers. For instance, in glass fiber-reinforced polyamides, the phosphorus-containing entities derived from DEPAL's decomposition could potentially interact with hydroxyl groups on the glass surface, improving fiber-matrix adhesion. This improved interaction helps to create a more robust material.

Role as a Precursor in Diverse Chemical Syntheses for Functional Materials

Beyond its application as a flame retardant, this compound serves as a valuable precursor in the synthesis of other functional materials. polytechnique.edu Its chemical structure, featuring a reactive P-H bond (in its conjugate acid form) and ethyl groups, allows it to be a building block for more complex organophosphorus compounds.

One area of application is in the development of novel ligands for catalysis. The diethylphosphinate moiety can be chemically transformed to create functionalized phosphine (B1218219) ligands. These ligands are essential components of many transition metal catalysts used in organic synthesis, and tailoring their electronic and steric properties is key to controlling catalytic activity and selectivity.

Additionally, DEPAL can be utilized in the synthesis of new phosphorus-containing polymers. By incorporating the diethylphosphinate group into a polymer backbone or as a pendant group, materials with inherent functionalities can be designed. polytechnique.edu This approach can lead to the creation of polymers with built-in flame retardancy, enhanced thermal stability, or specific adhesive properties, avoiding the need for post-polymerization addition of flame retardant additives. The development of novel precursors is often a critical step in engineering new materials with targeted architectures and functionalities. polytechnique.edu The synthesis of functionalized phosphonates, which are structurally related to phosphinates, for applications in medicinal chemistry highlights the versatility of such organophosphorus building blocks. researchgate.net A novel synthesis method for this compound itself has been developed using a gas-liquid free radical addition reaction, indicating ongoing interest in this compound as a accessible precursor. dntb.gov.ua

Theoretical and Computational Chemistry for Predictive Modeling

Quantum Chemical Calculations of Electronic and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and molecular properties of sodium diethylphosphinate. escholarship.orgq-chem.com These calculations solve approximations of the Schrödinger equation to find the electron density and, from it, derive a wide range of chemical descriptors.

By applying DFT methods, such as using the B3LYP functional with a 6-311++G(d,p) basis set, it is possible to optimize the molecular geometry of the diethylphosphinate anion and calculate key electronic parameters. researchgate.netnih.gov These parameters help in understanding the molecule's stability, reactivity, and potential for intermolecular interactions. Studies on analogous organophosphorus compounds, such as diethyl [hydroxy (phenyl) methyl] phosphonate (B1237965), provide a clear indication of the types of properties that can be determined. researchgate.net

Key quantum chemical descriptors calculated for phosphinates and related compounds include: researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and resistance to electronic excitation. mdpi.com

Ionization Potential (I): The energy required to remove an electron, related to the HOMO energy.

Electron Affinity (A): The energy released when an electron is added, related to the LUMO energy.

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from I and A. These descriptors quantify the molecule's tendency to attract or donate electrons in a reaction. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying positive (electrophilic) and negative (nucleophilic) regions, which are key to understanding non-covalent interactions. scispace.com

The following table presents an example of quantum chemical parameters calculated for a related diethylphosphonate compound, illustrating the data obtainable for this compound through similar computational methods. researchgate.net

| Parameter | Definition | Calculated Value (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -7.98 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.53 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 7.45 |

| Ionization Potential (I) | -E_HOMO | 7.98 |

| Electron Affinity (A) | -E_LUMO | 0.53 |

| Hardness (η) | (I-A)/2 | 3.72 |

| Softness (S) | 1/(2η) | 0.13 |

| Electronegativity (χ) | (I+A)/2 | 4.25 |

| Electrophilicity Index (ω) | χ²/(2η) | 2.42 |

Table 7.1: Example of Global Quantum Chemical Descriptors calculated for Diethyl [hydroxy (phenyl) methyl] phosphonate using DFT (B3LYP) method. These parameters are representative of those that can be calculated for this compound to predict its chemical behavior. researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net For reactions involving this compound, such as its synthesis or its role in catalytic cycles, computational chemistry can map out entire reaction pathways.

The free-radical addition of ethylene (B1197577) to sodium hypophosphite is a known synthesis route for this compound. dntb.gov.ua Computational modeling of this and other reactions can:

Identify Intermediates and Transition States: By calculating the potential energy surface of a reaction, researchers can identify stable intermediates and the high-energy transition states that connect them. nih.govnih.gov

Determine Activation Energies: The energy difference between reactants and transition states (the activation energy or energy barrier) determines the reaction rate. Comparing the activation energies of different possible pathways can reveal the most favorable mechanism. researchgate.netresearchgate.net

Analyze Reaction Energetics: Calculations can determine whether a reaction is exothermic or endothermic and by how much, providing crucial thermodynamic information.

Prediction of Structure-Reactivity Relationships and Analog Activity

Predictive modeling through Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) is a cornerstone of modern computational chemistry. mdpi.com These models establish a mathematical correlation between the computed structural or electronic properties of a series of molecules and their experimentally measured activity or property. researchgate.netnih.gov

For this compound and its analogs, QSAR/QSPR models can be developed to predict a wide range of endpoints, including reactivity, biological activity, or performance in a specific application. researchgate.net The process involves:

Data Set Compilation: A set of molecules with known experimental data (e.g., toxicity, reaction rate) is assembled.

Descriptor Calculation: For each molecule, a variety of quantum chemical descriptors (as described in 7.1), topological indices, and physicochemical parameters are calculated. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build an equation that relates a selection of descriptors to the experimental activity. researchgate.netnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

A study on phosphonate derivatives successfully created a QSPR model to predict toxicity (LD50). researchgate.net The final model predicted toxicity based on three key descriptors: the molecular volume (V), the charge of the most electronegative atom (q), and the energy of the HOMO (E_HOMO). researchgate.net This demonstrates that complex biological activity can be correlated with fundamental, computationally derived molecular properties. Such a model could be applied to predict the activity of new or untested phosphinate analogs, guiding the design of compounds with desired properties while minimizing experimental effort. researchgate.netnih.gov

Material Simulation for Performance Prediction and Optimization

Computational simulations are increasingly used to predict the performance of materials, enabling the optimization of formulations before synthesis. This is particularly relevant for this compound and its metal salts (like aluminum diethylphosphinate), which are used as additives in polymers, for example, as flame retardants. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the macroscopic properties of a material based on its microscopic interactions. scispace.comrsc.orgmdpi.com For a polymer composite containing this compound, MD can be used to simulate:

The dispersion and distribution of the additive within the polymer matrix.

The interaction energy between the phosphinate and the polymer chains, which relates to compatibility and mechanical properties. mdpi.com

The mobility (diffusion) of the additive within the polymer, which can be important for understanding its long-term stability and mechanism of action. researchgate.net

Performance Prediction in Flame Retardancy: Aluminum diethylphosphinate (AlPi), a close analog of the sodium salt, is an effective flame retardant for polymers like poly(butylene succinate) (PBS). frontiersin.org Computational modeling can complement experimental testing to understand its mechanism. Experimental data on PBS/AlPi composites shows that increasing the AlPi content enhances flame retardancy, as measured by the Limiting Oxygen Index (LOI) and UL-94 vertical burning tests. frontiersin.org

| Material Composition | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) |

|---|---|---|---|

| Neat PBS | 20.5 | No Rating | 603.1 |

| PBS + 15% AlPi | 25.0 | No Rating | 399.7 |

| PBS + 20% AlPi | 27.5 | V-1 | 351.6 |

| PBS + 25% AlPi | 29.5 | V-0 | 305.8 |

Table 7.2: Flame retardant properties of Poly(butylene succinate) (PBS) composites containing Aluminum Diethylphosphinate (AlPi). Data from experimental studies can be used to build and validate predictive performance models. frontiersin.org

Furthermore, the addition of AlPi affects the mechanical properties of the polymer. Simulations can help predict how changes in additive concentration will impact tensile strength and modulus. frontiersin.org

| Material Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| Neat PBS | 340.4 | 34.2 | 615.1 |

| PBS + 15% AlPi | 422.5 | 35.8 | 20.2 |

| PBS + 20% AlPi | 440.1 | 34.1 | 6.1 |

| PBS + 25% AlPi | 485.4 | 31.5 | 4.3 |

Table 7.3: Mechanical properties of PBS/AlPi composites. Such data is used to create models that balance performance requirements, such as flame retardancy and mechanical integrity. frontiersin.org

In addition to physics-based simulations, machine learning models like artificial neural networks (ANN) and adaptive neuro-fuzzy inference systems (ANFIS) can be trained on experimental data to predict the performance of flame retardants. researchgate.net For alkyl phosphinates, such models have been successfully developed to predict the LOI value based on the composition of the flame retardant, demonstrating a powerful, data-driven approach to material optimization. researchgate.net

Advanced Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of organophosphorus compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) are widely employed due to their high resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile OPCs. However, for non-volatile compounds like sodium diethylphosphinate and its degradation products (dialkyl phosphates), a derivatization step is typically required to increase their volatility and thermal stability. mdpi.com Common derivatization reagents include pentafluorobenzyl bromide (PFBBr). rsc.org This process converts the polar, non-volatile analytes into less polar, more volatile derivatives suitable for GC analysis. mdpi.com

GC-MS methods have been developed and validated for various OPCs, demonstrating high sensitivity. For instance, a method for analyzing dialkylphosphate metabolites in urine achieved detection limits in the range of 0.02 to 0.5 µg/L. rsc.org Another validated GC-MS method for diethyl phosphite (B83602) in a pharmaceutical substance reported a linearity range of 0.025-0.120 µg/ml. journaljpri.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the most suitable technique for analyzing polar, non-volatile, and thermally labile compounds like this compound, as it typically does not require derivatization. mdpi.com This direct analysis capability simplifies sample preparation and reduces the potential for analytical errors. mdpi.com LC coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity, making it ideal for detecting trace levels of OPCs in complex matrices such as food, water, and biological samples. mdpi.comnih.goveurl-pesticides.eu

Different LC modes can be employed, including ion-pair reversed-phase chromatography, which is effective for separating ionic species like diethylphosphate (B48627). wmich.edu The use of isotopically labeled internal standards is a common practice in LC-MS/MS quantification to compensate for matrix effects and variations in instrument response, ensuring high accuracy. eurl-pesticides.eu

High-Performance Liquid Chromatography (HPLC)

HPLC, coupled with various detectors like Diode-Array Detectors (DAD) or UV detectors, is another widely used technique. researchgate.netnih.gov It offers versatility through different separation modes, including ion-exchange, ion-pair reversed-phase, and cyano-phase chromatography. wmich.edu While generally less sensitive than mass spectrometry, HPLC-DAD can simultaneously collect chromatographic and UV spectral data, aiding in compound identification. researchgate.net Sample preparation for HPLC analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and pre-concentrate the analytes. nih.govchromatographyonline.com For example, a method for determining organophosphorus pesticide metabolites in human urine achieved detection limits of 0.3 ppm for dimethylphosphate and 0.8 ppm for diethylphosphate using HPLC with post-column derivatization. wmich.edu